AD 0261

Übersicht

Beschreibung

AD 0261 ist ein Radikalfänger, der für seine starke hemmende Wirkung auf die Bildung von Lipidperoxiden und Superoxidanionen bekannt ist . Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Immunologie und Entzündung, ein erhebliches Potenzial gezeigt .

Vorbereitungsmethoden

Die Synthese von AD 0261 umfasst mehrere Schritte, darunter die Herstellung von Rohverbindungen, das Screening und die Reinigung. Der konventionelle Arbeitsablauf umfasst die Synthese von Zielverbindungen, gefolgt von einem Screening mittels LC-MS und der manuellen Entwicklung des präparativen Verfahrens . Der fortschrittliche Arbeitsablauf beinhaltet automatisches Screening und Hochskalierung mithilfe einer speziellen Software, was die Effizienz und Genauigkeit des Reinigungsprozesses erhöht .

Analyse Chemischer Reaktionen

AD 0261 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitution: This compound hemmt dosisabhängig die Freisetzung und/oder Produktion von Zytokinen aus PHA-P-stimulierten Lymphozyten.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Enzymimmunoassay-Kits zur Schätzung der IL-2-Freisetzung, FITC-markierte monoklonale Antikörper zur Quantifizierung der IL-2-Rezeptor-Expression und den Trypanblau-Ausschluss-Test oder Propidiumjodid-Färbung zur Bestimmung der Zellviabilität .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es freie Radikale abräumt und so die Bildung von Lipidperoxiden und Superoxidanionen hemmt . Die Verbindung hemmt auch dosisabhängig die Freisetzung und/oder Produktion von Zytokinen aus PHA-P-stimulierten Lymphozyten . Zusätzlich unterdrückt this compound die Ornithin-Decarboxylase-Aktivität, was auf seine Rolle bei der Hemmung der Lymphozytenaktivierung hindeutet .

Wissenschaftliche Forschungsanwendungen

AD 0261 has a wide range of scientific research applications, including:

Wirkmechanismus

AD 0261 exerts its effects by scavenging free radicals, thereby inhibiting the generation of lipid peroxides and superoxide anions . The compound also inhibits cytokine release and/or production from PHA-P-stimulated lymphocytes in a dose-dependent manner . Additionally, this compound suppresses ornithine decarboxylase activity, which is indicative of its role in inhibiting lymphocyte activation .

Vergleich Mit ähnlichen Verbindungen

AD 0261 ist einzigartig in seiner starken hemmenden Wirkung auf die Bildung von Lipidperoxiden und Superoxidanionen . Ähnliche Verbindungen umfassen:

2-Chlor-N-cyclopentyl-2′-C-methyladenosin: Ein Adenosinrezeptorantagonist.

GW-493838: Ein weiterer Adenosinrezeptorantagonist.

MRS-1191: Ein Adenosinrezeptorantagonist.

Diese Verbindungen teilen ähnliche hemmende Wirkungen, unterscheiden sich jedoch in ihren spezifischen molekularen Zielen und beteiligten Pfaden.

Biologische Aktivität

AD 0261 is a compound recognized for its biological activity, particularly as a reactive oxygen species (ROS) inhibitor. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is classified as a radical scavenger that exhibits strong inhibitory effects on the generation of lipid peroxides and superoxide anions, which are crucial in the pathophysiology of various diseases, including cancer and neurodegenerative disorders . Its ability to modulate oxidative stress makes it a candidate for therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves the scavenging of free radicals. By neutralizing ROS, this compound helps to prevent cellular damage that can lead to apoptosis or necrosis in various cell types. The compound's interaction with mitochondrial complex III has been noted to play a significant role in its cytotoxic effects against cancer cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound significantly inhibited cell proliferation. The study utilized MTT assays to determine cell viability across different concentrations of this compound. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Concentration Range : 10 µM to 100 µM.

- Inhibition Rates : Up to 75% inhibition at 100 µM for MCF-7 cells.

This study highlights this compound's potential as an anticancer agent through its ability to induce apoptosis in malignant cells.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Using primary neuronal cultures exposed to hydrogen peroxide, the study evaluated:

- Outcome Measures : Neuronal survival rates and levels of oxidative markers.

- Results : Treatment with this compound resulted in a significant increase in neuronal survival (up to 60%) compared to controls and reduced levels of malondialdehyde (a marker of lipid peroxidation).

These findings suggest that this compound may offer protective benefits in neurodegenerative conditions characterized by oxidative stress.

Eigenschaften

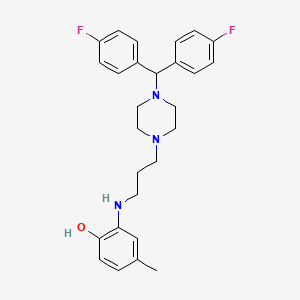

IUPAC Name |

2-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31F2N3O/c1-20-3-12-26(33)25(19-20)30-13-2-14-31-15-17-32(18-16-31)27(21-4-8-23(28)9-5-21)22-6-10-24(29)11-7-22/h3-12,19,27,30,33H,2,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYQVXULNKIDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.